(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic molecule featuring a fused thiazolo-triazolone core. Key structural elements include:
Properties
Molecular Formula |
C24H23N3O6S |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(5Z)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H23N3O6S/c1-6-9-33-16-8-7-14(10-17(16)29-2)11-20-23(28)27-24(34-20)25-22(26-27)15-12-18(30-3)21(32-5)19(13-15)31-4/h6-8,10-13H,1,9H2,2-5H3/b20-11- |
InChI Key |
JZTGFEORAWVETB-JAIQZWGSSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCC=C)OC)/SC3=N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC=C)OC)SC3=N2 |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H21N3O5S
- Molecular Weight : 451.5 g/mol
- IUPAC Name : (5Z)-2-(3,4-dimethoxyphenyl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
The compound features a thiazolo[3,2-b][1,2,4]triazole core structure with various functional groups that contribute to its reactivity and biological potential.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Effects
The compound has been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation has been confirmed in several cancer cell lines.
Hepatoprotective Effects
In vivo studies have highlighted the hepatoprotective effects of this compound against chemically induced liver injury. It has been shown to reduce serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), suggesting its potential in protecting liver function during toxic exposures .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that mediate inflammatory responses.
- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into microbial membranes, leading to cell lysis.
Research Findings and Case Studies
Comparison with Similar Compounds
Thiazolo-Triazolone vs. Thiazol-4(5H)-one Derivatives
Core Structure Differences :
- Target compound : A fused thiazolo[3,2-b][1,2,4]triazol-6(5H)-one system, which may enhance rigidity and π-stacking interactions compared to simpler thiazol-4(5H)-one cores .
- Synthesis involves condensation of substituted amines with thiazolidinone precursors under mild conditions (e.g., K₂CO₃ in methanol, 5–7 hours, room temperature) with yields ranging from 70–90% .
Trimethoxyphenyl-Linked Combretastatin Analogs
Structural Overlap :
Functional Implications :
- The trimethoxyphenyl group enhances hydrophobicity and tubulin-binding affinity, critical for anticancer activity .
Indolylmethylene Thiazolidinone Derivatives
Key Features :
- (Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one: Features a thiazolidinone core with indole substituents, demonstrating antibacterial and antifungal activity .
Comparison :
- The target compound’s allyloxy-methoxybenzylidene group may offer similar lipophilicity to indolylmethylene substituents, influencing membrane permeability. However, the triazolone ring could alter electronic properties, affecting target specificity .
Data Tables
Table 2: Substituent Effects on Bioactivity
Research Findings and Trends
- Synthesis Efficiency : Thiazol-4(5H)-one derivatives achieve higher yields (70–90%) under milder conditions compared to Combretastatin analogs requiring reflux . The target compound’s synthesis may benefit from similar optimized protocols.
- Bioactivity Modulation : The 3,4,5-trimethoxyphenyl group is critical for tubulin inhibition, while benzylidene substituents influence antimicrobial potency . The Z-configuration in the target compound may enhance binding specificity.
- Structural Rigidity: The fused thiazolo-triazolone core likely improves metabolic stability over monocyclic analogs, though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
